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Application Note: GC-MS Analysis of 1-(2,4,5-Trichlorophenyl)ethanol

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Compound of Interest

Compound Name: 1-(2,4,5-Trichlorophenyl)ethanol

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Abstract

This application note details a comprehensive protocol for the quantitative and qualitative analysis of **1-(2,4,5-Trichlorophenyl)ethanol** in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable to researchers, scientists, and professionals in drug development and environmental monitoring. The protocol covers sample preparation from both water and soil matrices, instrument parameters for GC-MS analysis, and data interpretation. Due to the absence of a publicly available experimental mass spectrum for **1-(2,4,5-Trichlorophenyl)ethanol**, a predicted mass spectrum and fragmentation pattern are provided for analytical guidance.

Introduction

1-(2,4,5-Trichlorophenyl)ethanol is a chlorinated aromatic alcohol of interest in environmental and toxicological studies due to its structural similarity to certain pesticides and their degradation byproducts. Accurate and sensitive analytical methods are crucial for its detection and quantification in various environmental matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal technique for analyzing such compounds.[1][2] This application note provides a detailed protocol for the analysis of **1-(2,4,5-Trichlorophenyl)ethanol**, including sample extraction, cleanup, and GC-MS detection.

Predicted Mass Spectrum of 1-(2,4,5-Trichlorophenyl)ethanol



A standard mass spectrum for **1-(2,4,5-Trichlorophenyl)ethanol** is not available in public spectral libraries. However, based on the principles of mass spectrometry and the fragmentation patterns of similar chlorinated and aromatic compounds, a plausible fragmentation pattern can be predicted. The molecular weight of **1-(2,4,5-Trichlorophenyl)ethanol** (C8H7Cl3O) is 225.50 g/mol .[3][4] The mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms.

Key Predicted Fragmentation Pathways:

- Molecular Ion Peak (M+): The molecular ion peak is expected around m/z 224, 226, 228, and 230, reflecting the isotopic distribution of chlorine (35Cl and 37Cl).
- Loss of Methyl Group (-CH₃): A common fragmentation for compounds with an ethyl group is the loss of a methyl radical, leading to a significant ion at [M-15]+.
- Loss of Water (-H2O): Alcohols can undergo dehydration, resulting in a peak at [M-18]+.
- Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl ring can result in the formation of a trichlorotropylium ion or related aromatic fragments.

Experimental Protocols Sample Preparation

- a) Water Samples: Liquid-Liquid Extraction (LLE)
- To a 1-liter separatory funnel, add 500 mL of the water sample.
- If the sample has not been preserved, adjust the pH to <2 with 6 N hydrochloric acid to inhibit microbial degradation.[5]
- Add 50 mL of dichloromethane or a suitable extraction solvent to the separatory funnel.
- Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
- Allow the layers to separate for at least 10 minutes.
- Drain the lower organic layer into a clean flask.



- Repeat the extraction process two more times with fresh portions of the extraction solvent.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
- b) Soil/Sediment Samples: Ultrasonic Assisted Solvent Extraction
- Weigh 10 g of the homogenized soil sample into a beaker.
- Add 20 mL of a 1:1 mixture of hexane and acetone.
- Place the beaker in an ultrasonic bath and extract for 15 minutes.
- Decant the solvent into a clean flask.
- Repeat the extraction with a fresh portion of the solvent mixture.
- Combine the extracts and concentrate to 1 mL under a gentle stream of nitrogen.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of **1-(2,4,5-Trichlorophenyl)ethanol**. These are based on typical methods for organochlorine pesticide analysis.[6][7]



Parameter	Setting	
Gas Chromatograph	Agilent 7890B GC or equivalent	
Mass Spectrometer	Agilent 5977A MSD or equivalent	
Column	DB-5MS (30 m x 0.25 mm I.D., 0.25 μm film thickness) or equivalent[8]	
Injection Volume	1 μL	
Injection Mode	Splitless	
Inlet Temperature	250 °C	
Carrier Gas	Helium at a constant flow of 1.0 mL/min	
Oven Program	Initial temperature 60°C, hold for 1 min, ramp at 30°C/min to 200°C, then ramp at 10°C/min to 320°C and hold for 2 min.	
Transfer Line Temp	280 °C	
Ion Source Temp	230 °C	
Ionization Mode	Electron Ionization (EI) at 70 eV	
Acquisition Mode	Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM)	

Quality Control

A robust quality control program is essential for generating reliable data.[1][9]

- Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.
- Matrix Spike: A known amount of the analyte is added to a sample to assess matrix effects on recovery.
- Continuing Calibration Verification (CCV): A calibration standard is analyzed periodically to ensure the instrument's response remains stable.



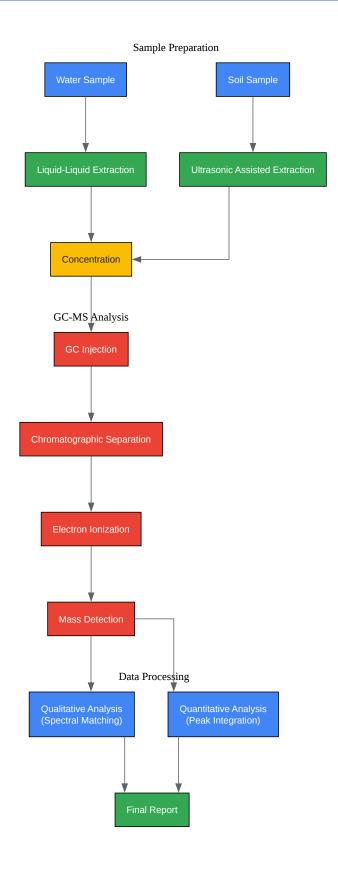
Data Presentation Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the major ions in the mass spectrum of **1-(2,4,5-Trichlorophenyl)ethanol**.

m/z (Predicted)	Ion Structure	Relative Abundance (%)
224/226/228	[C ₈ H ₇ ³⁵ Cl ₂ ³⁷ ClO] ⁺	30
209/211/213	[M-CH ₃]+	100 (Base Peak)
191/193/195	[M-Cl] ⁺	40
178/180/182	[C7H4Cl3] ⁺	60
143/145	[C ₆ H ₂ Cl ₂] ⁺	25

Visualizations





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Caption: Experimental workflow for GC-MS analysis of 1-(2,4,5-Trichlorophenyl)ethanol.



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